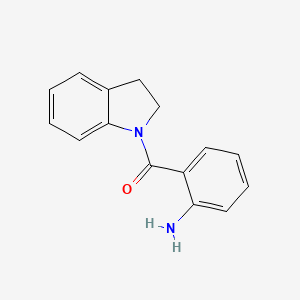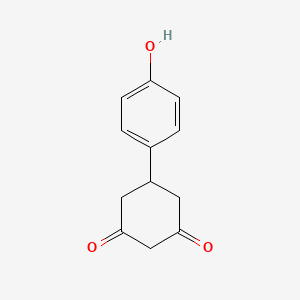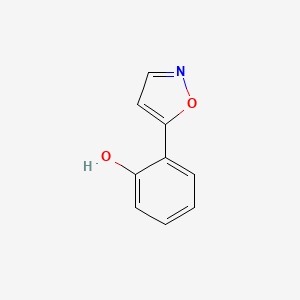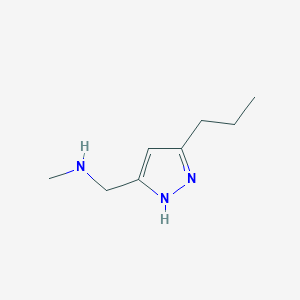
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate
Descripción general
Descripción
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N4O2 . It is also known by other names such as ethyl 2-(5-phenyltetrazol-2-yl)acetate and ethyl 2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrazole ring attached to a phenyl group and an ethyl acetate group . The InChI code for this compound is1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 232.09602564 g/mol . The topological polar surface area is 69.9 Ų . It has a heavy atom count of 17 . The compound is a solid with a melting point of 83 - 85 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate has been studied for its potential in antimicrobial applications. In research conducted by Mohite and Bhaskar (2010), the compound was synthesized and screened for antimicrobial activity, demonstrating promising results against bacterial and fungal strains (Mohite & Bhaskar, 2010).
Synthesis of 5-Aryl-1,3,4-Oxadiazolyl-2-Acetic Acids
The compound has been utilized in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, which have potential applications in anti-inflammatory and analgesic activities. Janda (2001) described a method involving the acylation of ethyl (1H-tetrazol-5-yl)acetate, highlighting the compound's role in the synthesis of biologically active substances (Janda, 2001).
Synthesis of Indole Moiety Bearing-Tetrazole Derivatives
Muralikrishna et al. (2014) utilized this compound in the synthesis of indole moiety bearing-tetrazole derivatives. These derivatives were characterized and their antimicrobial activity was evaluated, underscoring the compound's role in developing new antimicrobial agents (Muralikrishna et al., 2014).
Antinociceptive Activity
Rajasekaran and Thampi (2005) explored the antinociceptive (pain-relieving) activity of derivatives of this compound. Their findings suggest potential applications in developing new pain-relieving drugs (Rajasekaran & Thampi, 2005).
Safety and Hazards
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate are not mentioned in the search results, related compounds are thought to play an important role in inflammatory diseases . Therefore, inhibitors of this enzyme could lead to new therapeutics for the treatment of inflammation-related diseases .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit specific targets such as h-npp3
Mode of Action
Similar compounds have been found to act as substrate inhibitors . They are converted to an aldehyde derivative, but this reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .
Biochemical Pathways
Similar compounds have been found to play a role in inflammatory processes, mediating the migration of leukocytes from the blood to the inflamed tissue .
Result of Action
Similar compounds have been found to have significant cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form hydrogen bonds with amino acid residues such as aspartic acid, phenylalanine, and glutamic acid . These interactions can alter the conformation and function of the enzymes, potentially leading to enzyme inhibition or activation. Additionally, this compound may interact with other biomolecules, such as nucleic acids, affecting their stability and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have cytotoxic effects on certain cell lines, with IC50 values indicating its potency . This compound may also affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound may interact with nucleic acids, affecting their stability and function. These interactions can result in changes in gene expression and cellular metabolism, ultimately influencing cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under normal laboratory conditions . Long-term exposure to certain conditions may lead to its degradation, which can affect its efficacy and impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
ethyl 2-(5-phenyltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-13-11(12-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJMSNEZPPNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342565 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21054-65-9 | |
| Record name | Ethyl (5-phenyl-2H-tetrazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


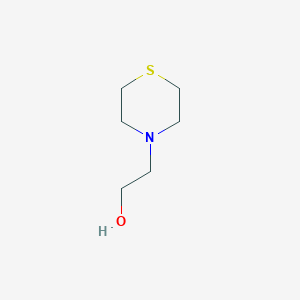
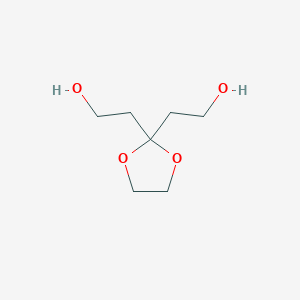
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
